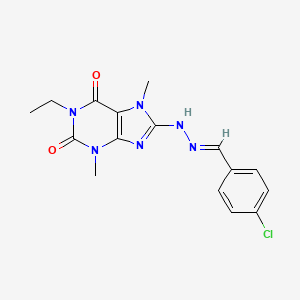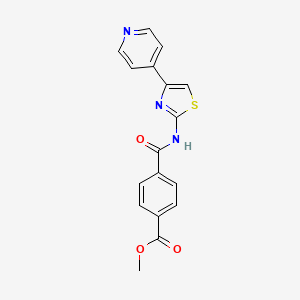![molecular formula C20H18N2O4S2 B2413254 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide CAS No. 922062-27-9](/img/structure/B2413254.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide” is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions . Unfortunately, the exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C22H17IN2O3 . It includes a dibenzo[b,f][1,4]oxazepin ring system, which is a seven-membered ring with one nitrogen atom and one sulfur atom as the only ring hetero atoms .Applications De Recherche Scientifique
Catalytic Enantioselective Synthesis : Research demonstrates the use of dibenzo[b,f][1,4]oxazepines in catalytic enantioselective reactions. For instance, Munck et al. (2017) reported an aza-Reformatsky reaction using cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with high yields and enantioselectivity (Munck et al., 2017).
Enantioselective Alkylation : Another study by Munck et al. (2017) explored the enantioselective alkylation of substituted dibenzo[b,f][1,4]oxazepines, highlighting their potential in asymmetric synthesis (Munck et al., 2017).
Antimicrobial and Antiproliferative Agents : El-Gilil (2019) described the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, including compounds related to dibenzo[b,f][1,4]oxazepines, which exhibited potent cytotoxic and antimicrobial activities (El-Gilil, 2019).
Carbonic Anhydrase Inhibition : Sapegin et al. (2018) synthesized [1,4]oxazepine-based primary sulfonamides, demonstrating strong inhibition of human carbonic anhydrases, important for therapeutic applications (Sapegin et al., 2018).
Antimalarial and COVID-19 Drug Potential : Fahim and Ismael (2021) investigated the reactivity of sulfonamides, including benzo[b][1,4]oxazepine derivatives, for potential antimalarial activity and as COVID-19 drugs (Fahim & Ismael, 2021).
Asymmetric Synthesis of Derivatives : Research by Ren et al. (2014) successfully achieved asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines, useful in synthesizing optically active derivatives (Ren et al., 2014).
Biomass-Involved Synthesis : Zhang et al. (2015) established a method for assembling diversified benzo-fused N-heterocycles including dibenzo[b,e][1,4]oxazepin derivatives, contributing to sustainable chemical synthesis (Zhang et al., 2015).
Asymmetric Transfer Hydrogenation : More and Bhanage (2017) reported the first asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds, achieving high enantioselectivity and conversion in water (More & Bhanage, 2017).
Synthesis of N-Arylated Derivatives : The synthesis of novel N-arylated derivatives of dibenzo[b,e][1,4]oxazepin has been explored, showcasing their utility in pharmaceutical chemistry (Quintero et al., 2019).
Mécanisme D'action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . The Dopamine D2 receptor is a G protein-coupled receptor located primarily in the basal ganglia of the brain. It plays a significant role in the function of the central nervous system.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that plays a crucial role in the reward and pleasure centers of the brain. This inhibition can alter the biochemical signaling pathways within the brain cells.
Orientations Futures
Propriétés
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-3-22-16-6-4-5-7-18(16)26-17-10-9-14(12-15(17)20(22)23)21-28(24,25)19-11-8-13(2)27-19/h4-12,21H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPORLBXQDPJJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2413173.png)



![(2S)-3-[2-[(1S,2R,4Ar,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-methoxy-2H-furan-5-one](/img/structure/B2413184.png)
![2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2413185.png)
![(S)-1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine](/img/structure/B2413186.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2413187.png)


![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2413190.png)

![(5-Fluoropyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413192.png)